Cas no 63407-32-9 (Benzoicacid, 2-amino-4-hydroxy-5-methoxy-)
Benzoicacid, 2-amino-4-hydroxy-5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzoicacid, 2-amino-4-hydroxy-5-methoxy-
- 2-amino-4-hydroxy-5-methoxybenzoic acid
- 2-amino-4-hydroxy-5-methoxy-benzoic acid
- 4-Hydroxy-5-methoxy-anthranilsaeure
- CTK2F1769
- SureCN1663313
- F13357
- AKOS015958649
- SCHEMBL1663313
- IEVFOUHGGVWJJD-UHFFFAOYSA-N
- 63407-32-9
- CS-0116662
- 2-Amino-4-hydroxy-5-methoxybenzoicacid
- DTXSID70578706
-
- Inchi: 1S/C8H9NO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,9H2,1H3,(H,11,12)
- InChI Key: IEVFOUHGGVWJJD-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(=C(C(=O)O)C=1)N)O
Computed Properties
- Exact Mass: 183.05317
- Monoisotopic Mass: 183.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 92.8Ų
Experimental Properties
- Density: 1.445±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 169-171 ºC
- Boiling Point: 408.4 °C at 760 mmHg
- Flash Point: 200.8 °C
- Solubility: Slightly soluble (7.9 g/l) (25 º C),
- PSA: 92.78
Benzoicacid, 2-amino-4-hydroxy-5-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333424-5g |
2-amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 95%+ | 5g |
$363 | 2021-06-16 | |
| Alichem | A019097228-1g |
2-Amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 95% | 1g |
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| Chemenu | CM333424-5g |
2-amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 95%+ | 5g |
$346 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187302-1g |
2-Amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 97% | 1g |
¥1198.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187302-5g |
2-Amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 97% | 5g |
¥3607.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187302-10g |
2-Amino-4-hydroxy-5-methoxybenzoic acid |
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¥5799.00 | 2024-05-06 | |
| Crysdot LLC | CD12049629-1g |
2-Amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 95+% | 1g |
$479 | 2024-07-24 | |
| Ambeed | A771325-250mg |
2-Amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 95% | 250mg |
$305.0 | 2025-04-18 | |
| Ambeed | A771325-250mg |
2-Amino-4-hydroxy-5-methoxybenzoic acid |
63407-32-9 | 95% | 250mg |
$305.0 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_527711-1g |
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63407-32-9 | 95% | 1g |
¥2948.00 | 2025-04-13 |
Benzoicacid, 2-amino-4-hydroxy-5-methoxy- Suppliers
Benzoicacid, 2-amino-4-hydroxy-5-methoxy- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Benzoicacid, 2-amino-4-hydroxy-5-methoxy-
Benzoic acid, 2-amino-4-hydroxy-5-methoxy- (CAS No. 63407-32-9): A Comprehensive Overview
Benzoic acid, 2-amino-4-hydroxy-5-methoxy-, identified by its Chemical Abstracts Service (CAS) number 63407-32-9, is a significant compound in the field of pharmaceutical and biochemical research. This compound, characterized by its complex aromatic structure, has garnered considerable attention due to its versatile applications and potential therapeutic benefits. The presence of multiple functional groups, including an amino group, a hydroxyl group, and a methoxy group, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural configuration of Benzoic acid, 2-amino-4-hydroxy-5-methoxy- (CAS No. 63407-32-9) imparts unique chemical properties that make it suitable for diverse applications. The amino group at the 2-position enhances its reactivity, allowing for further functionalization through processes such as acylation or amidation. This reactivity is particularly useful in the development of novel drug candidates where specific modifications can fine-tune biological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of benzoic acid. The hydroxyl and methoxy substituents at the 4- and 5-positions, respectively, contribute to the compound's solubility and interaction with biological targets. These features have been leveraged in the design of molecules with anti-inflammatory, antimicrobial, and antioxidant properties.
One of the most compelling areas of research involving Benzoic acid, 2-amino-4-hydroxy-5-methoxy- (CAS No. 63407-32-9) is its role as a precursor in the synthesis of bioactive natural products. For instance, studies have demonstrated its utility in constructing analogs of flavonoids and phenolic compounds known for their health benefits. The ability to modify this core structure allows researchers to explore new chemical spaces and identify compounds with improved efficacy and reduced toxicity.
The compound's significance extends beyond its role as a synthetic intermediate. Recent studies have highlighted its potential in modulating enzyme activity and pathways relevant to human health. For example, derivatives of this molecule have been investigated for their ability to inhibit enzymes involved in inflammation and oxidative stress. These findings underscore the importance of Benzoic acid, 2-amino-4-hydroxy-5-methoxy- (CAS No. 63407-32-9) in developing novel therapeutic strategies.
The synthesis of Benzoic acid, 2-amino-4-hydroxy-5-methoxy- (CAS No. 63407-32-9) involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired aromatic framework efficiently. These methods not only enhance yield but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
The pharmaceutical industry has taken note of the promising properties of this compound. Researchers are actively exploring its potential as a lead compound for drug development. By leveraging computational modeling and high-throughput screening techniques, scientists aim to identify derivatives with enhanced pharmacokinetic profiles and target specificity. This approach aligns with the broader trend toward precision medicine, where tailored treatments are designed based on individual patient needs.
The versatility of Benzoic acid, 2-amino-4-hydroxy-5-methoxy- (CAS No. 63407-32-9) also extends to its application in agrochemicals and material science. Its structural features make it a suitable candidate for developing novel pesticides and plant growth regulators. Additionally, its stability under various conditions makes it a valuable component in specialty chemicals used in coatings and adhesives.
In conclusion, Benzoic acid, 2-amino-4-hydroxy-5-methoxy- (CAS No. 63407-32-9) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in pharmaceutical research and industrial chemistry. As our understanding of its properties continues to evolve, so too will its role in advancing human health and technological innovation.
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